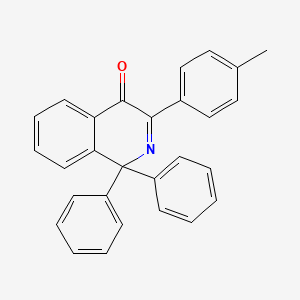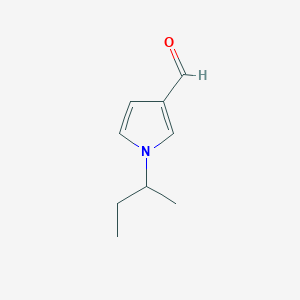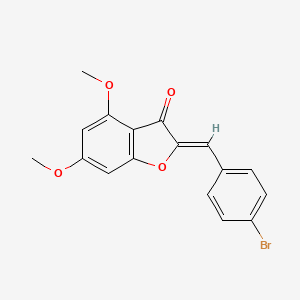
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinolinone core substituted with a 4-methylphenyl group and two phenyl groups. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilamide with aryl, alkyl, and hetero-aryl aldehydes in the presence of a catalyst such as CuCl2 under refluxing ethanol . This reaction forms a Schiff base intermediate, which is then converted into the desired isoquinolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Indazole: Known for its anti-inflammatory and antimicrobial activities.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isoquinolinone core and the presence of both phenyl and methylphenyl groups make it a versatile compound for various applications.
特性
CAS番号 |
102301-79-1 |
|---|---|
分子式 |
C28H21NO |
分子量 |
387.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
InChIキー |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)







![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)




